molecular formula C11H16N4O3 B1414532 Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate CAS No. 1706429-83-5

Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No. B1414532
M. Wt: 252.27 g/mol
InChI Key: GMYZAKFJCHHPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a versatile chemical compound with potential applications in diverse scientific research fields, including drug discovery, medicinal chemistry, and bioorganic synthesis1. Its unique structure offers exciting opportunities for the development of novel therapeutics1.



Synthesis Analysis

The synthesis of Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is not explicitly mentioned in the search results. However, it is available for purchase for pharmaceutical testing2, indicating that it can be synthesized in a laboratory setting.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the search results. However, its unique structure is mentioned as offering exciting opportunities for the development of novel therapeutics1.



Chemical Reactions Analysis

The specific chemical reactions involving Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate are not detailed in the search results. However, its potential applications in diverse scientific research fields, including drug discovery, medicinal chemistry, and bioorganic synthesis, suggest that it may participate in a variety of chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate are not detailed in the search results. However, it is available for purchase for pharmaceutical testing2, suggesting that it has been characterized in terms of its physical and chemical properties.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research by Śladowska, Bartoszko-Malik, and Zawisza (1990) involved the synthesis of various derivatives related to Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. They explored the condensation reactions leading to compounds with potential pharmacological activities (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

  • Formation of Pyrimidine Derivatives : Another research by Baker and Jordaan (1965) studied the synthesis of various pyrimidine-6-carboxylic acids, including compounds structurally similar to Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. Their work provided insights into the effects of these compounds on enzymes like dihydrofolic reductase (Baker & Jordaan, 1965).

Biological Applications

  • Antiviral Activity : Holý et al. (2002) conducted a study on pyrimidines and their derivatives, focusing on their antiviral activities. They explored the structural modifications and their impacts on antiviral effectiveness, which is relevant to compounds similar to Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (Holý et al., 2002).

  • Antifungal Properties : A study by Hanafy (2011) on the synthesis and antifungal activity of new pyrido[2,3-d]pyrimidine derivatives, including structural analogs of Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate, revealed significant antifungal activities for some synthesized compounds. This suggests potential applications in antifungal drug development (Hanafy, 2011).

Safety And Hazards

The safety and hazards associated with Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate are not detailed in the search results. However, it is available for purchase for pharmaceutical testing2, suggesting that safety data may be available from the supplier.


Future Directions

The future directions for research involving Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate are not explicitly mentioned in the search results. However, its potential applications in diverse scientific research fields, including drug discovery, medicinal chemistry, and bioorganic synthesis, suggest that it may be a subject of ongoing and future research1.


properties

IUPAC Name

propan-2-yl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-6(2)18-11(17)15-4-3-7-8(5-15)13-10(12)14-9(7)16/h6H,3-5H2,1-2H3,(H3,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYZAKFJCHHPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC2=C(C1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Reactant of Route 3
Reactant of Route 3
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Reactant of Route 4
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Reactant of Route 5
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Reactant of Route 6
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.